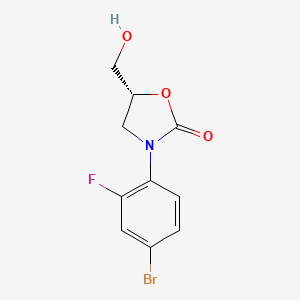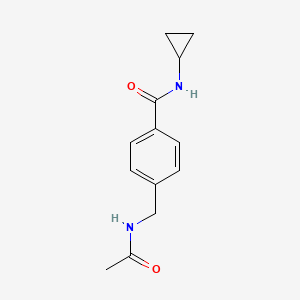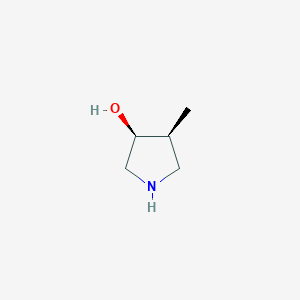
3,3-Dimethyl-2-(tetrahydro-2h-pyran-4-carboxamido)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-2-(tetrahydro-2h-pyran-4-carboxamido)butanoic acid is an organic compound with the molecular formula C12H21NO4 This compound features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-(tetrahydro-2h-pyran-4-carboxamido)butanoic acid typically involves the cyclization of hydroxyalkenes or the hydroalkoxylation of olefins. One common method includes the use of lanthanide triflates as catalysts for the intramolecular Markovnikov-type hydroalkoxylation/cyclization of hydroxyalkenes . This reaction can be carried out in room temperature ionic liquids (RTILs) to yield the desired tetrahydropyran derivatives in high yields.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where specific reaction conditions and catalysts are optimized for large-scale production . The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethyl-2-(tetrahydro-2h-pyran-4-carboxamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3,3-Dimethyl-2-(tetrahydro-2h-pyran-4-carboxamido)butanoic acid has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-2-(tetrahydro-2h-pyran-4-carboxamido)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydro-3,6-dimethyl-2H-pyran-2-one: This compound is structurally similar and is used as an intermediate in organic synthesis.
3,4-Dihydro-2H-pyran-2-carboxaldehyde: Another related compound used in organic synthesis.
Uniqueness
3,3-Dimethyl-2-(tetrahydro-2h-pyran-4-carboxamido)butanoic acid is unique due to its specific functional groups and ring structure, which confer distinct chemical properties and reactivity. Its ability to participate in various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Propriétés
Formule moléculaire |
C12H21NO4 |
|---|---|
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
3,3-dimethyl-2-(oxane-4-carbonylamino)butanoic acid |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)9(11(15)16)13-10(14)8-4-6-17-7-5-8/h8-9H,4-7H2,1-3H3,(H,13,14)(H,15,16) |
Clé InChI |
XLCSUFZYBLABPT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(C(=O)O)NC(=O)C1CCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-amine](/img/structure/B14892071.png)

![N-[10,16-bis[4-anthracen-9-yl-2,6-di(propan-2-yl)phenyl]-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14892085.png)
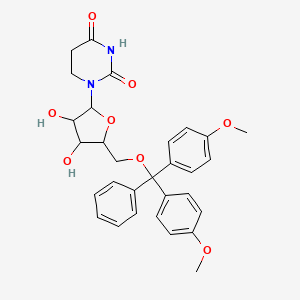
![(1E)-1-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine](/img/structure/B14892111.png)
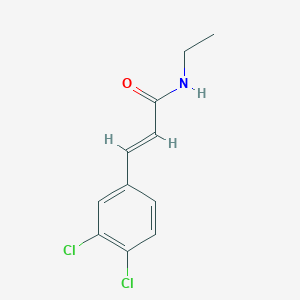
![6-Methoxy-2-azaspiro[3.4]octane](/img/structure/B14892134.png)
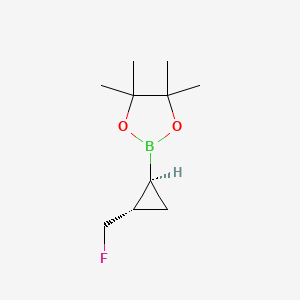

![4-Iodo-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14892145.png)
